3-(2-(哌啶-1-基)乙氧基)苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

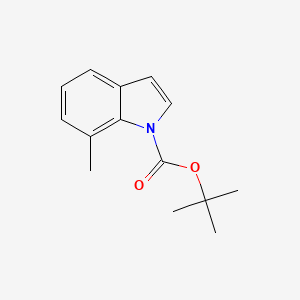

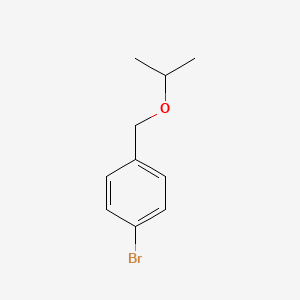

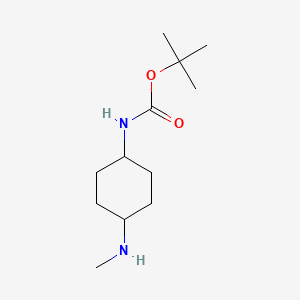

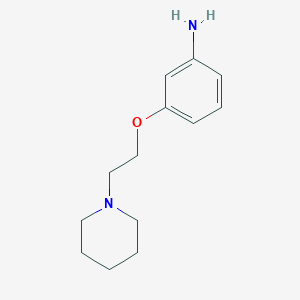

The compound "3-(2-(Piperidin-1-yl)ethoxy)aniline" is a chemical structure that is part of a broader class of compounds involving piperidine motifs. Piperidine is a heterocyclic amine consisting of a six-membered ring containing five methylene groups and one nitrogen atom. Aniline is an organic compound with the formula C6H5NH2. The combination of these two structures through an ethoxy linker suggests a molecule with potential applications in various chemical domains, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of compounds related to "3-(2-(Piperidin-1-yl)ethoxy)aniline" involves multi-step organic reactions. For instance, the synthesis of dendritic G-2 melamines with piperidin-4-yl groups as key linkers starts from 4-amino-1-(tert-butoxycarbonyl)piperidine (Boc-PD-NH2) and involves the use of cyanuric chloride as an SN2-Ar amination reagent . Another related compound, (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl)acrylate, is synthesized through a one-pot three-component reaction involving salicylaldehyde, diethyl malonate, and piperidine . Similarly, (E)-N-((2-(piperidin-1-yl)quinolin-3-yl)methylene)aniline derivatives are synthesized from 2-(piperidin-1-yl)quinoline-3-carbaldehyde with substituted anilines . These methods indicate that the synthesis of compounds with piperidine and aniline components can be complex and may require careful optimization of reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds containing piperidine and aniline units can be elucidated using various spectroscopic techniques such as IR, H-NMR, mass spectrometry, and X-ray single crystal diffraction analysis . For example, the crystal and molecular structure of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl)acrylate has been determined to crystallize in the monoclinic space group with specific lattice parameters, and the molecules form H-bonded dimers in the crystal lattice . These structural analyses are crucial for understanding the properties and potential applications of the compounds.

Chemical Reactions Analysis

The chemical reactivity of piperidine-based compounds can vary depending on the substituents and the reaction conditions. In the case of dendritic G-2 melamines, the reactivity of Boc-PD-NH2 was found to be challenging in comparison with other amination reagents, which was interpreted using DFT thermodynamic and electronic computed data . The chemical reactions involving these compounds can lead to the formation of complex structures with potential self-assembly properties, as observed in the formation of spherical nano-aggregates from dendrimers containing piperidine motifs .

Physical and Chemical Properties Analysis

The physical and chemical properties of "3-(2-(Piperidin-1-yl)ethoxy)aniline" and related compounds can be influenced by their molecular structure. For instance, the presence of hydrogen bonding and C-H…π interactions in the crystal lattice can affect the melting point, solubility, and stability of the compound . The self-assembly of dendrimers into nano-aggregates suggests unique properties such as chiral self-organization and potential applications in nanotechnology . The evaluation of anticancer activity of aniline derivatives containing piperidine units indicates potential medicinal applications .

科学研究应用

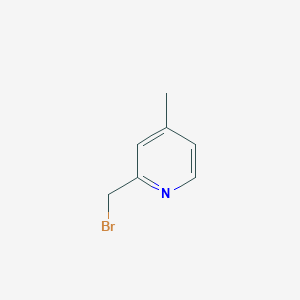

合成和杀虫生物活性

一项研究报道了吡啶二肼衍生物的合成,包括4-(2-(4-(吡啶-2-基)吡啶-1-基)乙氧基)苯胺,这些化合物是基于5-羟色胺受体配体设计的。这些化合物显示出对被测试害虫的选择性杀虫生物活性 (Shen, Wang, & Song, 2013)。

降压活性

合成了一系列螺[4H-3,1-苯并噁嗪-4,4'-哌啶]-2(1H)-酮,包括类似于所讨论化合物的衍生物,并对其进行了降压活性评价。研究发现了潜在的中枢和外周作用机制 (Clark et al., 1983)。

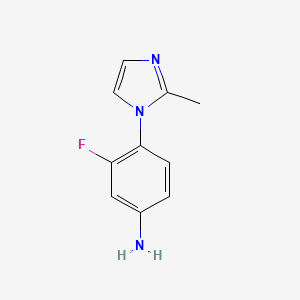

抗癌活性

合成了(E)-N-((2-(哌啶-1-基)喹啉-3-基)亚甲基)苯胺衍生物,并对其在体外抗癌活性对各种人类细胞进行了评估。该研究突显了这类化合物在癌症研究中的潜力 (Subhash & Bhaskar, 2021)。

吡啶类化合物的合成

进行了关于取代吡啶类化合物的合成研究,包括N-(哌啶-3-烯-4-基)-N-(1,2-二甲氧羰基-乙烯基)芳胺。这项研究为类似于3-(2-(哌啶-1-基)乙氧基)苯胺的化合物相关的化学合成方法提供了见解 (Kuznetsov et al., 1986)。

螺取代吡啶的合成

一项研究展示了苯胺与二甲二酮和甲醛的三组分缩合反应,导致螺取代吡啶的形成。这项研究对理解涉及类似于3-(2-(哌啶-1-基)乙氧基)苯胺的化合物的合成过程具有重要意义 (Kozlov & Kadutskii, 2008)。

嘧啶合成中的环扩张

一篇论文详细介绍了通过2-苯胺基-2-乙氧基-3-氧代硫丁酸苯胺与脂肪族1,2-二胺的反应合成吡啶-3-酮衍生物,从而实现嘧啶的环扩张。这项研究有助于理解相关化合物的化学行为 (Zaleska et al., 2003)。

制药中间体的合成

进行了关于合成关键制药中间体的研究,如从1-苄基哌啶-4-酮出发合成甲基4-[(1-氧代丙基)苯基氨基]哌啶-4-羧酸酯,突出了该化合物在制药化学中的重要性 (Kiricojevic et al., 2002)。

功能化吡啶衍生物

一项关于从芳香醛、取代苯胺和乙酸乙酯/乙酸甲酯在酸性离子液体存在下一锅法合成功能化吡啶衍生物的研究展示了这类化合物在化学合成中的多功能性 (Shaterian & Azizi, 2013)。

安全和危害

The compound has a GHS07 pictogram and a signal word of "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

属性

IUPAC Name |

3-(2-piperidin-1-ylethoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c14-12-5-4-6-13(11-12)16-10-9-15-7-2-1-3-8-15/h4-6,11H,1-3,7-10,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLRCQMIOFFBPAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOC2=CC=CC(=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80620482 |

Source

|

| Record name | 3-[2-(Piperidin-1-yl)ethoxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-(Piperidin-1-yl)ethoxy)aniline | |

CAS RN |

373824-23-8 |

Source

|

| Record name | 3-[2-(Piperidin-1-yl)ethoxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。